molecular formula C18H20Cl2N2O4S B3464682 N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3464682
M. Wt: 431.3 g/mol
InChI Key: DMSBCMKXGQFRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DCMG, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DCMG is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCMG has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and angiogenesis. DCMG has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects. In cancer cells, DCMG has been shown to induce apoptosis and inhibit angiogenesis. In neuroprotection, DCMG has been shown to protect against oxidative stress and improve cognitive function. In inflammation, DCMG has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

DCMG has several advantages and limitations for lab experiments. One advantage is that it has shown potential in various fields, including cancer research, neuroprotection, and inflammation. Another advantage is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use. Another limitation is that it may have side effects that have not yet been identified.

Future Directions

There are several future directions for the study of DCMG. One direction is to further investigate its mechanism of action to optimize its use in various fields. Another direction is to study its potential side effects and toxicity. Additionally, researchers can explore the use of DCMG in combination with other compounds to enhance its efficacy. Finally, researchers can investigate the potential use of DCMG in other fields, such as cardiovascular disease and diabetes.

Scientific Research Applications

DCMG has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, DCMG has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, DCMG has been shown to protect against oxidative stress and improve cognitive function. In inflammation, DCMG has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4S/c1-3-26-16-8-6-15(7-9-16)22(27(2,24)25)12-18(23)21-11-13-4-5-14(19)10-17(13)20/h4-10H,3,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSBCMKXGQFRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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